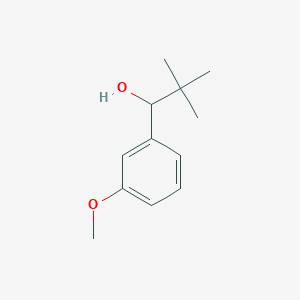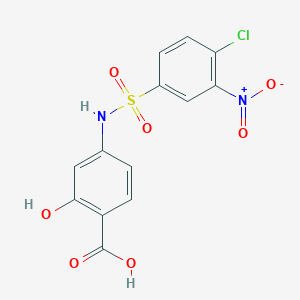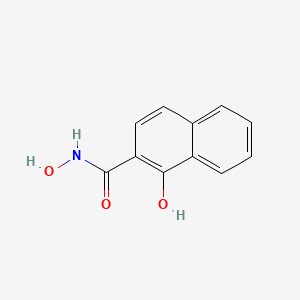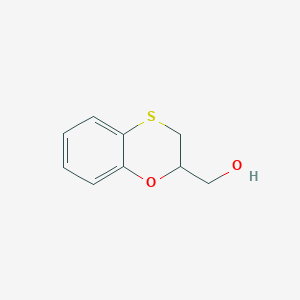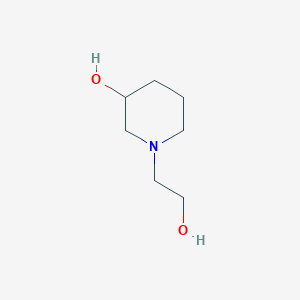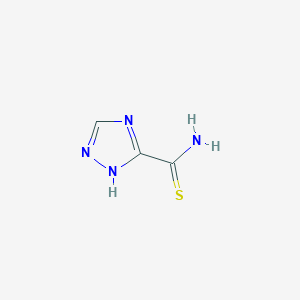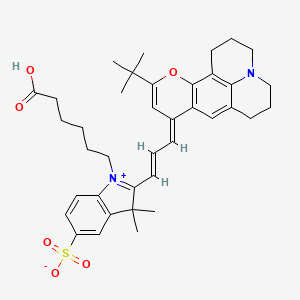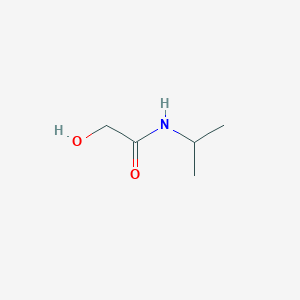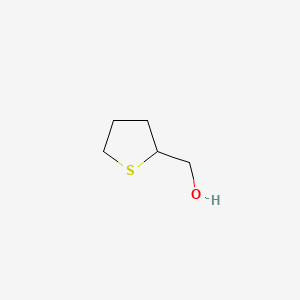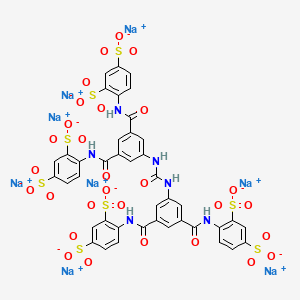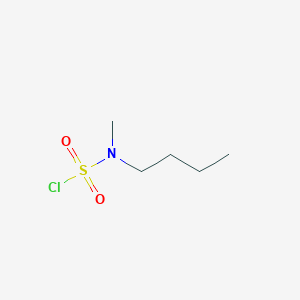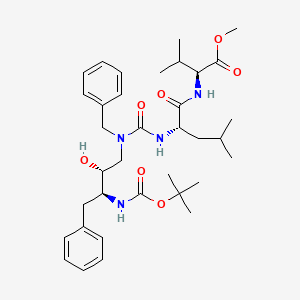
Wpe-III-31C
Overview
Description
Wpe-III-31C is a (hydroxyethyl)urea γ-secretase inhibitor that binds to the active site of γ-secretase. This compound is significant in the study of Alzheimer’s disease and other neurodegenerative conditions due to its role in modulating the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β peptides .
Preparation Methods
The synthesis of Wpe-III-31C involves standard solution-phase methods. The compound is typically synthesized by hydrolyzing methyl esters using lithium hydroxide in aqueous dioxane. The resulting carboxylic acids are then coupled in dimethyl sulfoxide (DMSO) . The detailed synthetic route includes the use of various protecting groups and coupling reagents to ensure the correct assembly of the molecule.
Chemical Reactions Analysis
Wpe-III-31C primarily undergoes binding reactions with the γ-secretase enzyme complex. It acts as a transition-state analog, mimicking the gem-diol intermediate of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, preventing the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-β peptides . The compound does not undergo typical chemical reactions like oxidation or reduction but is involved in specific binding interactions with its target enzyme.
Scientific Research Applications
Wpe-III-31C is extensively used in scientific research to study the γ-secretase enzyme complex and its role in neurodegenerative diseases. It is particularly valuable for the affinity isolation and characterization of the protease complex. Researchers use this compound to test other inhibitors that affect the γ-secretase active site . The compound’s ability to inhibit γ-secretase makes it a crucial tool in Alzheimer’s disease research, where reducing amyloid-β production is a key therapeutic goal .
Mechanism of Action
Wpe-III-31C exerts its effects by binding to the active site of γ-secretase, a complex composed of presenilin, nicastrin, Aph-1, and Pen-2. By mimicking the transition state of the enzyme’s natural substrate, this compound inhibits the proteolytic activity of γ-secretase. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides . The compound’s action is independent of γ-secretase’s role in other cellular processes, highlighting its specificity for amyloid-β production .
Comparison with Similar Compounds
Wpe-III-31C is similar to other γ-secretase inhibitors like DAPT and LY450.139. it is unique in its structure as a (hydroxyethyl)urea peptidomimetic, which provides a distinct mode of binding to the enzyme’s active site . Other similar compounds include Wpe-III-112 and Wpe-III-141, which share structural features but differ in their specific binding interactions and inhibitory potency . The uniqueness of this compound lies in its high affinity and specificity for the γ-secretase active site, making it a valuable tool for studying the enzyme’s role in neurodegenerative diseases .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAVFJXFRFCRE-ZXYZSCNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432129 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398515-96-3 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



